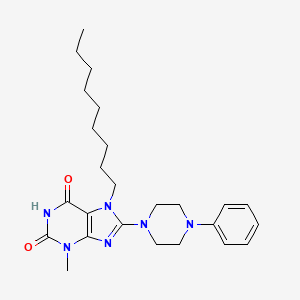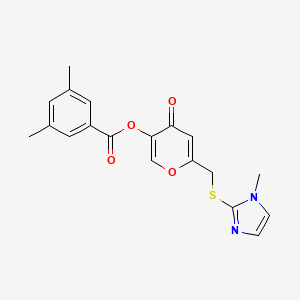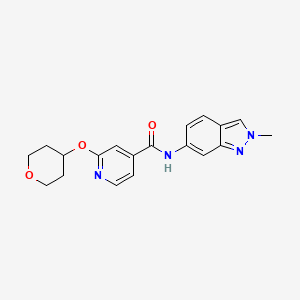
3-Methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. It is a purinergic receptor that plays an essential role in platelet aggregation, thrombosis, and inflammation. MRS2500 has been widely used in scientific research to understand the role of P2Y1 receptors in various physiological and pathological conditions.
Aplicaciones Científicas De Investigación
Receptor Affinity and Psychotropic Potential
A study by Chłoń-Rzepa et al. (2013) introduced a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, exploring their affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. This research aimed to identify ligands displaying potential psychotropic activity, specifically anxiolytic and antidepressant properties, through their interaction with these serotonin receptors. Notably, one compound exhibited significant antidepressant-like effects and anxiolytic-like activity in animal models, suggesting a promising avenue for the development of new therapeutic agents targeting mental health disorders Chłoń-Rzepa et al., 2013.
Analgesic Activity
Another avenue of research led by Zygmunt et al. (2015) focused on the analgesic and anti-inflammatory properties of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. Through in vivo models, certain compounds demonstrated significant pain-relieving effects, surpassing the efficacy of reference drugs in the writhing syndrome and formalin tests. This indicates the compound's potential as a novel class of analgesic and anti-inflammatory agents, warranting further evaluation for their pharmacological benefits Zygmunt et al., 2015.
Versatile Organic Substrates
Research by Liebscher and Jin (1999) discussed the chemical properties and applications of 3-ylidenepiperazine-2,5-diones and related compounds, highlighting their role as versatile organic substrates. These compounds, characterized by their cyclic dipeptide structure, exhibit reactivity conducive to the synthesis of various natural products and pharmaceutical agents. The study emphasizes their utility in chemical synthesis, offering pathways to a wide range of biologically active molecules Liebscher & Jin, 1999.
Propiedades
IUPAC Name |
3-methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O2/c1-3-4-5-6-7-8-12-15-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-18-16-29(17-19-30)20-13-10-9-11-14-20/h9-11,13-14H,3-8,12,15-19H2,1-2H3,(H,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVNPKOCDZZPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-nonyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione | |
CAS RN |
476481-75-1 |
Source


|
| Record name | 3-METHYL-7-NONYL-8-(4-PHENYL-1-PIPERAZINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile](/img/structure/B2833755.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2833756.png)




![3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide](/img/structure/B2833766.png)
![N'-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2833768.png)
![Methyl 4-(4-{[2-(allyloxy)-1-naphthyl]methyl}piperazino)-3-nitrobenzenecarboxylate](/img/structure/B2833770.png)
![2-(1,3-Benzodioxol-5-yl)-N-[(3-tert-butyl-1,2-oxazol-4-yl)methyl]ethanamine;hydrochloride](/img/structure/B2833773.png)
![N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B2833774.png)
![2-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2833775.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2833776.png)